(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is known for its stability and ability to participate in various chemical reactions.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21(2)15-10-6-9-14(11-15)18(22)23-12-16-19-20-17(24-16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGZKQQNDDGTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, which can be substituted with bromomethylphenyl or bromoalkyl groups. The resulting bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives. These esters are subsequently hydrolyzed in an aqueous methanol solution to form the final product .
Chemical Reactions Analysis
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Cyclization: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: It has shown promise in the development of anticancer drugs due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, in anticancer applications, the compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the death of cancer cells .
Comparison with Similar Compounds
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate can be compared with other similar compounds, such as:
Raltegravir: An antiretroviral drug containing a 1,3,4-oxadiazole ring.
Zibotentan: An anticancer agent with a similar oxadiazole structure.
Coumarin-oxadiazole hybrids: These compounds exhibit antioxidant activity and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring with the dimethylamino benzoate moiety, which imparts unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
